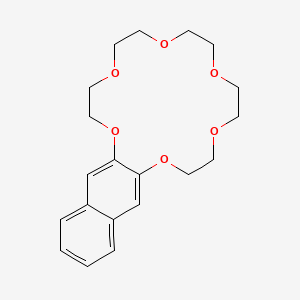

Naphtho-18-crown-6

Description

Naphtho-18-crown-6 is a macrocyclic crown ether derivative incorporating a naphtho group (a fused bicyclic aromatic system) into its 18-membered ring structure. This compound is part of the crown ether family, known for their ability to selectively complex cations via host-guest interactions. The naphtho substituent enhances the lipophilicity of the crown ether, making it particularly effective in nonpolar solvents and solid-state clathrate formations . Structurally, the naphtho group introduces steric and electronic effects that influence cavity geometry and binding thermodynamics. For example, in the tert-butylammonium perchlorate complex of 2,3-naphtho-18-crown-6, X-ray crystallography reveals a "rotator-stator" supramolecular arrangement stabilized by N–H⋯O hydrogen bonds between the ammonium cation and crown ether oxygen atoms .

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2,5,8,11,14,17-hexaoxatricyclo[16.8.0.020,25]hexacosa-1(26),18,20,22,24-pentaene |

InChI |

InChI=1S/C20H26O6/c1-2-4-18-16-20-19(15-17(18)3-1)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-20/h1-4,15-16H,5-14H2 |

InChI Key |

RUUJUMFZQDFNRL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1 |

Synonyms |

2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-hexaoxanaphtho(2,3-b)cyclooctadecin 2,3-naphtho-18-crown-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Aromatic vs. Aliphatic Substituents: Naphtho and dibenzo derivatives exhibit stronger π-π stacking and cation-π interactions compared to aliphatic dicyclohexano-18-crown-6, which prioritizes solubility in nonpolar media .

Ion Selectivity and Binding Thermodynamics

This compound shows distinct ion-binding behavior due to its aromatic substituents:

Findings :

- The naphtho group’s bulkiness reduces K⁺ selectivity compared to 18-crown-6 but enhances affinity for larger ions like Rb⁺ and organic ammonium cations (e.g., tert-butylammonium) .

- Dibenzo-18-crown-6 retains high K⁺ selectivity in aqueous media due to its planar structure, whereas this compound performs better in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.